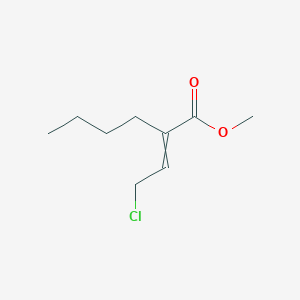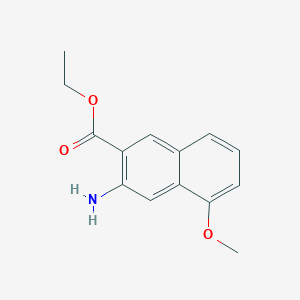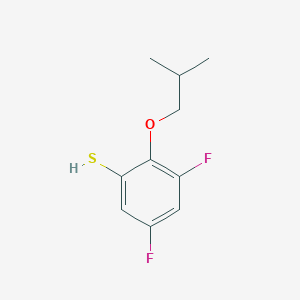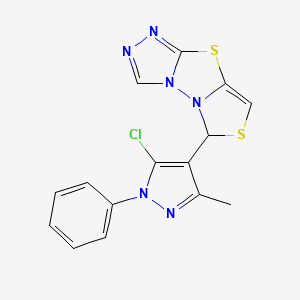
Methyl 2-(2-chloroethylidene)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-chloroethylidene)hexanoate: is an organic compound with the molecular formula C₉H₁₅ClO₂ It is an ester derivative of hexanoic acid and is characterized by the presence of a chloroethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-(2-chloroethylidene)hexanoate can be synthesized through the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired ester. The chloroethylidene group can be introduced via a chlorination reaction using appropriate chlorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction. Post-reaction purification steps, including distillation and crystallization, are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(2-chloroethylidene)hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the ester to produce carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Substitution: 2-(2-hydroxyethylidene)hexanoate.
Reduction: 2-(2-hydroxyethyl)hexanoate.
Oxidation: 2-(2-carboxyethylidene)hexanoate.
Aplicaciones Científicas De Investigación
Methyl 2-(2-chloroethylidene)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of methyl 2-(2-chloroethylidene)hexanoate involves its interaction with specific molecular targets. The chloroethylidene group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl hexanoate: An ester of hexanoic acid without the chloroethylidene group.
Ethyl 2-(2-chloroethylidene)hexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(2-bromoethylidene)hexanoate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: Methyl 2-(2-chloroethylidene)hexanoate is unique due to the presence of the chloroethylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar esters.
Propiedades
Número CAS |
919087-52-8 |
|---|---|
Fórmula molecular |
C9H15ClO2 |
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
methyl 2-(2-chloroethylidene)hexanoate |
InChI |
InChI=1S/C9H15ClO2/c1-3-4-5-8(6-7-10)9(11)12-2/h6H,3-5,7H2,1-2H3 |
Clave InChI |
OEEPBRZJFIOPQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CCCl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
![n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine](/img/structure/B15174424.png)







![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B15174459.png)

![tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate](/img/structure/B15174467.png)
![N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide](/img/structure/B15174468.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15174469.png)
